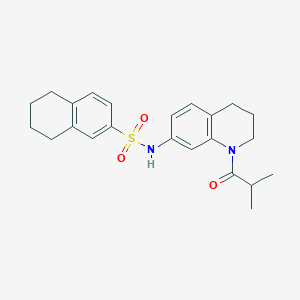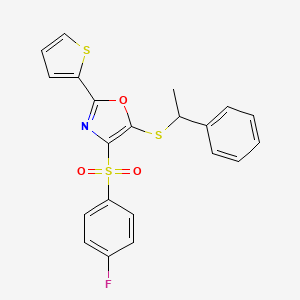
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole, also known as FST, is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications.
Wirkmechanismus
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole is not fully understood but is thought to involve the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways. 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has also been found to induce apoptosis in cancer cells and reduce oxidative stress in neurological disorders.
Biochemische Und Physiologische Effekte
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has also been found to have low toxicity in animal studies, making it a promising candidate for further drug development.
Vorteile Und Einschränkungen Für Laborexperimente
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has several advantages for use in lab experiments, including its high purity and low toxicity. However, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole is a relatively new compound, and further studies are needed to fully understand its pharmacological properties and potential limitations.
Zukünftige Richtungen
There are several future directions for the study of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole, including the development of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole-based drugs for the treatment of cancer, inflammation, and neurological disorders. Further studies are also needed to understand the mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole and its potential limitations. Additionally, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole could be used as a tool for studying the signaling pathways involved in cancer and inflammation, leading to the development of new therapeutic targets.
Synthesemethoden
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-mercapto-5-(1-phenylethyl)oxazole in the presence of a base. The reaction yields 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole as a yellow solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation research has shown that 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole can reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders research, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been found to have neuroprotective effects and can reduce the severity of symptoms in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-5-(1-phenylethylsulfanyl)-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3S3/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(26-21)18-8-5-13-27-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJPSRGCRLNRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

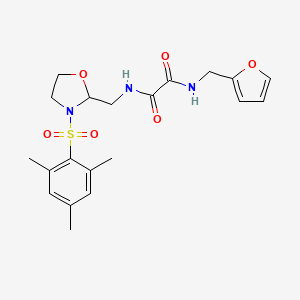
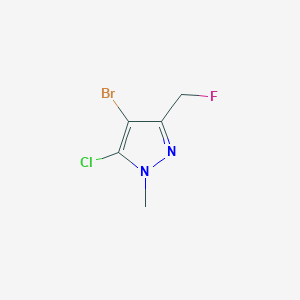
![3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2392209.png)
![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)
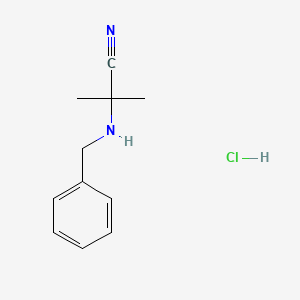
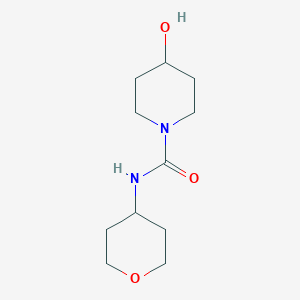

![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)
![2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2392219.png)
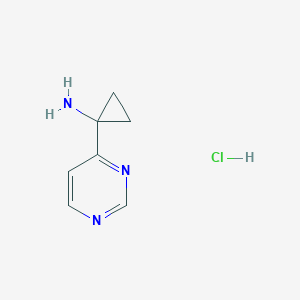
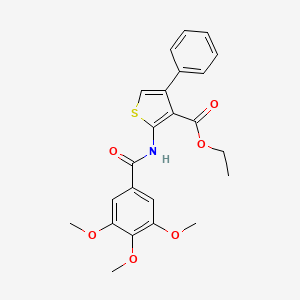
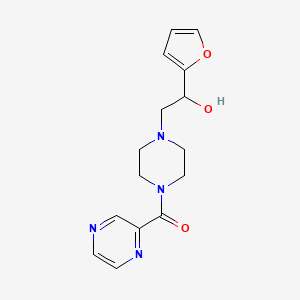
![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)
